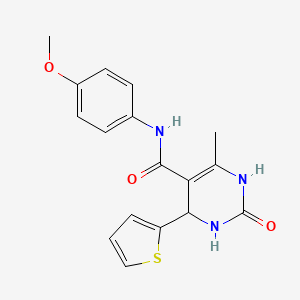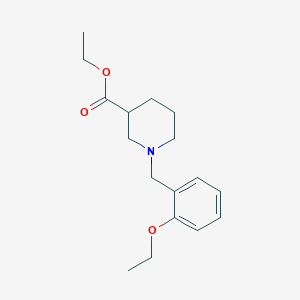![molecular formula C16H19N3O2 B5139693 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has since gained popularity in the scientific research community due to its unique properties. MIPT is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It has been shown to induce a range of effects including hallucinations, altered perception, and changes in mood and behavior. The exact mechanism of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to modulate the activity of the prefrontal cortex and other brain regions involved in the regulation of mood and cognition.
Biochemical and physiological effects:
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to alter the activity of various brain regions involved in the regulation of mood and cognition, including the prefrontal cortex and the limbic system.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the serotonin receptor, which makes it useful for studying the mechanisms of drug addiction and the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to have a high affinity for the 5-HT2A receptor, which makes it useful for studying the effects of serotonin receptor activation on brain function. However, 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several limitations for use in lab experiments, including its potential for inducing hallucinations and altered perception, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide. One area of interest is the potential use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a tool for studying the mechanisms of drug addiction and the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of indole-3-acetic acid with piperidine and methyl isocyanate. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide can range from 40-60% depending on the specific synthesis method used.
Applications De Recherche Scientifique
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and as a tool for studying the mechanisms of drug addiction.
Propriétés
IUPAC Name |
1-(1-methylindole-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-13-5-3-2-4-12(13)10-14(18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQIQRPSLJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5139613.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)

![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)

![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)